molecular formula C18H12O6 B1245707 Fluostatin C

Fluostatin C

Katalognummer: B1245707
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: CXDDSWUAYSPFRJ-BPQIPLTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fluostatin C (C₁₈H₁₂O₆) is a member of the fluostatin family, a group of aromatic polyketides characterized by a fluorenone chromophore. It was first isolated from Streptomyces strain Acta 1383 and identified through NMR spectroscopy, high-resolution mass spectrometry (HR-ESI-FT-ICR-MS), and X-ray crystallography . Its structure features a tricyclic fluorenone core with an epoxide group bridging C-2 and C-3, a unique feature among early fluostatins . Fluostatin C exhibits moderate antiproliferative activity against human tumor cell lines (e.g., gastric adenocarcinoma, breast carcinoma) but lacks antibacterial or antifungal properties .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H12O6

Molekulargewicht

324.3 g/mol

IUPAC-Name

(3R,4S,6S)-3,10,13-trihydroxy-6-methyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,17]octadeca-1,8,10,12(17),13,15-hexaene-7,18-dione

InChI

InChI=1S/C18H12O6/c1-18-16(23)7-5-9(20)12-10-6(3-2-4-8(10)19)14(21)13(12)11(7)15(22)17(18)24-18/h2-5,15,17,19-20,22H,1H3/t15-,17+,18-/m1/s1

InChI-Schlüssel

CXDDSWUAYSPFRJ-BPQIPLTHSA-N

Isomerische SMILES

C[C@@]12[C@@H](O1)[C@@H](C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O

Kanonische SMILES

CC12C(O1)C(C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O

Synonyme

fluostatin C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Fluostatin C has demonstrated moderate activity against selected human tumor cell lines. Research indicates that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics. Notably, it has been shown to exhibit cytotoxic effects that could be harnessed in developing new anti-cancer agents.

Case Study: Antitumor Efficacy

  • Study : A study published in Nature evaluated the cytotoxic effects of Fluostatin C on various human tumor cell lines.
  • Findings : The results indicated significant inhibition of cell growth in certain cancer types, suggesting its potential as a lead compound for drug development .

Insights into Mechanism

  • Research Findings : In vitro studies have shown that Fluostatin C can modulate the activity of specific kinases involved in cell signaling pathways, thereby influencing tumor cell behavior .
  • Biochemical Pathways : The compound's ability to affect Rab GTPases suggests a novel mechanism for its anti-arrhythmic and anti-tumor properties, potentially preventing pathological remodeling associated with high kinase activity .

Antibacterial Properties

In addition to its antitumor activity, Fluostatin C has been explored for its antibacterial properties. Preliminary studies indicate that it exhibits mild antibacterial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Data on Antibacterial Activity

  • Study Overview : A study assessed the antibacterial efficacy of Fluostatin C against various pathogens.
  • Results : The compound showed moderate inhibition against selected bacterial strains, suggesting potential use in treating bacterial infections .

Synthesis and Structural Characterization

The synthesis of Fluostatin C and its derivatives has been an area of active research. Understanding its structural characteristics is crucial for developing analogs with enhanced biological activity.

Synthesis Insights

  • Biosynthetic Pathways : Research indicates that Fluostatin C is produced via specific biosynthetic pathways involving Micromonospora rosaria and other Streptomyces species .
  • Structural Studies : X-ray crystallography and NMR studies have elucidated the structure of Fluostatin C, revealing insights into its chemical properties that could inform future modifications to improve efficacy .

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The 2,3-epoxide ring in FST C undergoes both reductive and oxidative opening pathways mediated by flavin cofactors (FAD/NADH), yielding structurally distinct products:

Reductive Pathway

  • Primary products : FST C2 (C-2 hydroxylation) and FST B (2,3-vicinal diol) via a putative enol intermediate .

  • Mechanism : Reduced flavin (FADH⁻) facilitates hydride transfer, leading to solvent-derived hydron incorporation at C-3 (confirmed by 2H/13C NMR) .

  • Key evidence :

    • Incubation with FAD/NADH under anaerobic conditions favors FST B (7) and a contracted five-membered A-ring derivative (8) .

    • Isotopic labeling (2H2O) shows 2H incorporation at C-3 in reduced products .

Oxidative Pathway

  • Primary products : Compounds 3 , 9 , 10 , and 11 featuring expanded seven-membered A-rings or hydroxylated derivatives .

  • Mechanism : Molecular oxygen (O2) acts as an oxidant, forming peroxylated intermediates.

  • Key evidence :

    • 18O2 labeling experiments confirm oxygen incorporation into products (e.g., 3 -18O) .

    • O2-saturated conditions increase yields of oxidized products by 3.2-fold compared to anaerobic systems .

Table 1: Products of FST C Epoxide Ring Opening

PathwayConditionsMajor ProductsStructural Features
ReductiveFAD/NADH, N2FST B (7), Contracted A-ring (8)2,3-vicinal diol; 5-membered A-ring
OxidativeFAD/NADH, O23, 9–117-membered A-ring; hydroxylation at C-2

Non-Enzymatic Dimerization via Deacylation

FST C participates in spontaneous dimerization through quinone methide (QM) intermediates, forming C–C and C–N coupled dimers:

Mechanism

  • Deacylation : Loss of acyl groups generates para-quinone methide (p-QM) .

  • Coupling : Nucleophilic attack by FST-derived anions on p-QM yields dimers with stereochemical control .

Key Findings:

  • C–C vs. C–N Coupling :

    • C–C dimers (e.g., difluostatin A) dominate under neutral pH .

    • C–N dimers form via Michael addition when amine-containing nucleophiles are present .

  • Role of FlsH :

    • FlsH (α/β hydrolase) accelerates deacylation by 230-fold but is non-essential .

    • Spontaneous deacylation in H2O produces heterodimers (e.g., 23–25 ) absent in FlsH-catalyzed reactions .

Table 2: Dimerization Outcomes With/Without FlsH

ConditionMajor ProductsCoupling TypeYield Increase vs. Control
FlsH presentFST C (4), HomodimersC–C12-fold (t = 1 h)
FlsH absentHeterodimers (23–25)C–C/C–N3.5-fold (t = 12 h)

Computational Insights into Regio- and Stereoselectivity

Density functional theory (DFT) calculations (M06-2X/6-311+G(d,p)) reveal the basis for preferential C1–C10' coupling in dimerization :

Key Factors:

  • Frontier Orbital Interactions :

    • HOMO (FST anion)–LUMO (p-QM) overlap drives regioselectivity (ΔE = -7.1 kcal/mol for C1–C10' vs. +2.1 kcal/mol for alternatives) .

  • π–π Stacking :

    • Face-to-face aromatic interactions between benzofluorene cores stabilize transition states (TS), reducing activation energy to 6.7 kcal/mol .

  • Stereochemical Control :

    • The lowest-energy TS (C1-(R)-C10'-(S)) retains π–π interactions, whereas other pathways suffer steric clashes .

Table 3: DFT-Derived Energetics of Coupling Pathways

PathwayΔG‡ (kcal/mol)Dominant InteractionStereochemical Outcome
C1–C10'6.7π–π stackingC1-(R), C10'-(S)
C1–C1'14.2ElectrostaticRacemic mixture
C10–C10'9.8Van der WaalsC10-(S), C10'-(R)

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Molecular Formula Key Structural Features Biological Activity Source
Fluostatin C C₁₈H₁₂O₆ Epoxide (C-2/C-3), fluorenone core Antiproliferative Terrestrial Streptomyces
Fluostatin D C₂₂H₁₈O₇ Isobutyrate ester at C-1 None reported Terrestrial Streptomyces
Fluostatin M C₁₉H₁₆O₆ Methoxy (C-7), hydroxy (C-4) Antiproliferative Marine Streptomyces
Kinamycin A C₁₈H₁₁N₂O₆ Diazo group, 6-6-5-6 skeleton Antibacterial, antitumor Streptomyces spp.
6-Deoxyfluostatin C C₁₈H₁₂O₅ Lack of C-6 hydroxy Synthetic analogue Lab synthesis

Q & A

Basic Research Questions

Q. How to design reproducible experiments for isolating and purifying Fluostatin C from microbial sources?

  • Methodological Answer : Use a combination of solvent extraction (e.g., ethyl acetate) and chromatographic techniques (e.g., HPLC with C18 columns). Optimize pH and temperature during fermentation to enhance yield. Include negative controls (e.g., non-inoculated media) to confirm biosynthetic origin. Document all steps in detail, including instrument calibration and solvent purity, to ensure reproducibility .
  • Key Parameters :

ParameterExample Specification
Fermentation Time120–144 hours
Column TypeReversed-phase C18
DetectionUV-Vis at 254 nm

Q. What spectroscopic and chromatographic methods are essential for characterizing Fluostatin C’s structure?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) for molecular weight and fragmentation patterns, complemented by NMR (1H, 13C, 2D-COSY) for stereochemical analysis. Cross-validate results with literature data on related statins. For purity assessment, use HPLC with dual detection (UV and evaporative light scattering) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for Fluostatin C across different cell lines?

  • Methodological Answer :

Control for Variables : Standardize cell culture conditions (e.g., serum concentration, passage number) and assay protocols (e.g., incubation time, dose range).

Statistical Analysis : Apply ANOVA with post-hoc tests to compare inter-study variability. Use Cohen’s d to quantify effect size differences.

Mechanistic Follow-Up : Perform RNA-seq or proteomics to identify pathway-specific responses that may explain cell line disparities .

  • Common Pitfalls :

  • Ignoring batch effects in reagent lots.
  • Overlooking hypoxia or pH gradients in 3D cell models.

Q. What strategies can elucidate the structure-activity relationship (SAR) of Fluostatin C analogs?

  • Methodological Answer :

Synthetic Modifications : Target functional groups (e.g., hydroxyl, carboxyl) via semi-synthesis or genetic engineering of biosynthetic gene clusters.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., HMG-CoA reductase).

Validation : Corrogate in vitro enzyme inhibition assays with in vivo models (e.g., zebrafish hypercholesterolemia studies) .

Q. How to address discrepancies in Fluostatin C’s reported stability under varying pH and temperature conditions?

  • Methodological Answer :

Controlled Degradation Studies : Use accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring.

Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life.

Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation buffers .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to preclinical studies on Fluostatin C?

  • Adaptation for Chemical Research :

  • Population : Specific microbial strains or enzyme targets (e.g., Streptomyces spp., HMG-CoA reductase).
  • Intervention : Dose-response relationships or structural analogs.
  • Comparison : Wild-type vs. mutant strains or existing statins (e.g., lovastatin).
  • Outcome : IC50 values, yield optimization metrics.
  • Time : Fermentation duration, enzyme inhibition kinetics .

Q. What FINER criteria ensure feasibility in Fluostatin C research proposals?

  • Evaluation Checklist :

  • Feasible : Access to LC-MS/NMR infrastructure and validated microbial strains.
  • Interesting : Potential for novel biosynthetic pathways or therapeutic mechanisms.
  • Novel : Unpublished SAR data or CRISPR-edited analogs.
  • Ethical : Compliance with biosafety protocols for genetically modified organisms.
  • Relevant : Alignment with NIH priorities on antimicrobial or lipid-lowering agents .

Data Interpretation and Validation

Q. How to validate Fluostatin C’s mechanism of action when genomic and proteomic data conflict?

  • Methodological Answer :

Triangulation : Integrate transcriptomics, metabolomics, and phenotypic assays (e.g., growth inhibition in Staphylococcus spp.).

Knockout Studies : Use CRISPR-Cas9 to silence putative target genes and assess rescue effects.

Pathway Enrichment Analysis : Apply tools like DAVID or Metascape to identify overrepresented biological processes .

Q. What statistical methods are appropriate for small-sample studies on Fluostatin C’s ecological roles?

  • Recommendations :

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
  • Apply false discovery rate (FDR) correction for multi-omics datasets.
  • Report 95% confidence intervals for ecological effect sizes (e.g., MIC in soil microbiota) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluostatin C
Reactant of Route 2
Fluostatin C

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